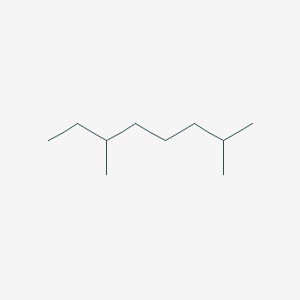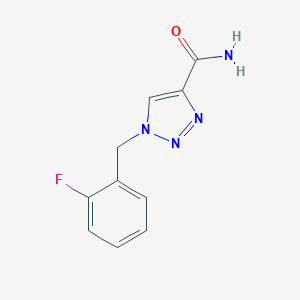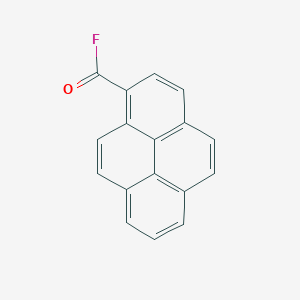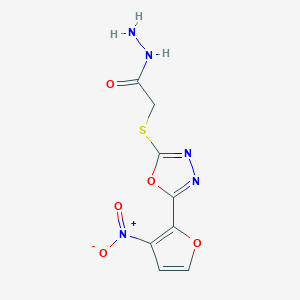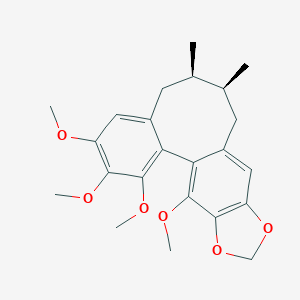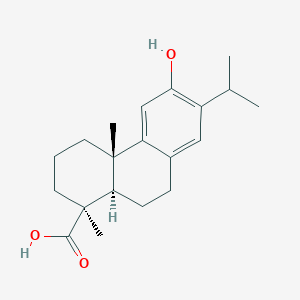
Lambertic acid
描述
Lambertic acid, also known as 12-hydroxy-8,11,13-abietatrien-19-oic acid, is a naturally occurring diterpenoid compound. It is primarily isolated from the leaves and roots of certain plant species, such as Salacia oblonga. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Lambertic acid can be achieved through various chemical reactions involving diterpenoid precursors. One common method involves the oxidation of abietic acid derivatives under controlled conditions to yield this compound. The reaction typically requires the use of oxidizing agents such as potassium permanganate or chromium trioxide, and the process is carried out in an organic solvent like dichloromethane at a specific temperature range .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from plant sources. The leaves and roots of Salacia oblonga are subjected to solvent extraction using solvents like ethyl acetate. The crude extract is then purified using chromatographic techniques to isolate this compound in its pure form .
化学反应分析
Types of Reactions: Lambertic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield reduced diterpenoid compounds. Sodium borohydride is often used as a reducing agent.
Substitution: Substitution reactions involving this compound can lead to the formation of ester or amide derivatives. Reagents like acyl chlorides or amines are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Acyl chlorides or amines in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Oxidized diterpenoid derivatives.
Reduction: Reduced diterpenoid compounds.
Substitution: Ester or amide derivatives of this compound.
科学研究应用
Chemistry: Lambertic acid serves as a valuable intermediate in the synthesis of complex diterpenoid compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: this compound exhibits significant antimicrobial and antifungal activities.
Medicine: Research has indicated that this compound possesses anti-inflammatory and anticancer properties.
Industry: this compound is used in the formulation of natural products and cosmetics due to its bioactive properties.
作用机制
The mechanism of action of Lambertic acid involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Lambertic acid shares structural similarities with other diterpenoid compounds, but it also has unique features that set it apart:
Similar Compounds: Ferruginol, abietic acid, and dehydroabietic acid are some compounds structurally related to this compound.
Uniqueness: Unlike some of its analogs, this compound possesses a hydroxyl group at the 12th position, which contributes to its distinct biological activities.
属性
IUPAC Name |
(1S,4aS,10aR)-6-hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-12(2)14-10-13-6-7-17-19(3,15(13)11-16(14)21)8-5-9-20(17,4)18(22)23/h10-12,17,21H,5-9H2,1-4H3,(H,22,23)/t17-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDJDNNMKHXZOQ-RLLQIKCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@]3(C)C(=O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




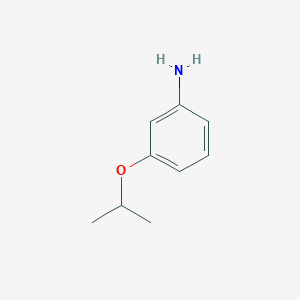
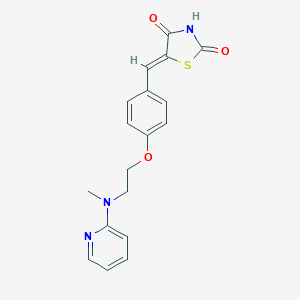
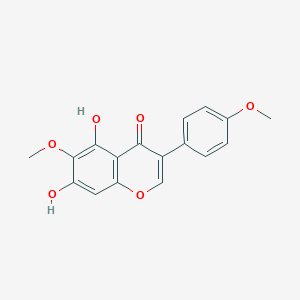
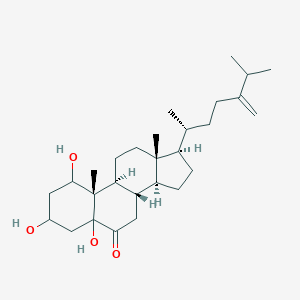

![1,4-Dimethyltriazolo[4,5-c]pyridine](/img/structure/B150247.png)
